1-Chloro-4-iodonaphthalene

Sequential cross-coupling Orthogonal reactivity Palladium catalysis

1-Chloro-4-iodonaphthalene (CAS 6334-37-8) is a hetero-dihalogenated aromatic compound belonging to the polyhalogenated naphthalene class, characterized by a chlorine substituent at position 1 and an iodine substituent at position 4 on the naphthalene scaffold. First reported in a systematic synthesis of nine chloroiodonaphthalene isomers by Beattie and Whitmore in 1934 , this compound is now listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals.

Molecular Formula C10H6ClI
Molecular Weight 288.51 g/mol
CAS No. 6334-37-8
Cat. No. B3055193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodonaphthalene
CAS6334-37-8
Molecular FormulaC10H6ClI
Molecular Weight288.51 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2I)Cl
InChIInChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyUFDGEFUTYSMTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-iodonaphthalene (CAS 6334-37-8): A Hetero-Dihalogenated Naphthalene Building Block for Orthogonal Cross-Coupling


1-Chloro-4-iodonaphthalene (CAS 6334-37-8) is a hetero-dihalogenated aromatic compound belonging to the polyhalogenated naphthalene class, characterized by a chlorine substituent at position 1 and an iodine substituent at position 4 on the naphthalene scaffold . First reported in a systematic synthesis of nine chloroiodonaphthalene isomers by Beattie and Whitmore in 1934 [1], this compound is now listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals . Its molecular formula is C₁₀H₆ClI with a molecular weight of 288.51 g mol⁻¹, and it is classified as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411) [2].

Why 1-Chloro-4-iodonaphthalene Cannot Be Replaced by Its Symmetric Dihalogenated or Mono-Halogenated Analogs


The dual-halogen architecture of 1-chloro-4-iodonaphthalene is the primary driver of its value in stepwise cross-coupling strategies. The C–I bond (bond dissociation energy ~ 217 kJ mol⁻¹) is substantially weaker than the C–Cl bond (~ 339 kJ mol⁻¹), enabling highly selective oxidative addition at the 4-position in the presence of palladium(0) catalysts while leaving the 1-chloro substituent intact for a subsequent orthogonal transformation [1]. This orthogonal reactivity cannot be replicated by symmetric dihalo analogs (e.g., 1,4-dichloronaphthalene or 1,4-diiodonaphthalene), which lack a built-in reactivity gradient, nor by mono-halogenated naphthalenes, which offer only a single functionalization site. Consequently, substituting 1-chloro-4-iodonaphthalene with any in-class analog would either forfeit the ability to perform sequential, site-selective derivatization or introduce competitive side reactions that compromise yield and purity [1].

1-Chloro-4-iodonaphthalene Quantitative Differentiation Evidence Guide


Orthogonal Cross-Coupling Selectivity: ArI vs ArCl Reactivity Gap Confers ≥10³-Fold Differential

The quantitative basis for selecting 1-chloro-4-iodonaphthalene over symmetric dihalo or mono-halo analogs lies in the well-established relative reactivity of aryl halides in palladium-catalyzed Suzuki–Miyaura cross-coupling: ArI ≫ ArBr ≫ ArCl [1]. Under standard conditions (Pd(PPh₃)₄, THF, reflux), aryl iodides react >100-fold faster than aryl chlorides [1], enabling exclusive coupling at the 4-iodo position while preserving the 1-chloro group. In contrast, 1,4-dibromonaphthalene exhibits only a ~10-fold reactivity difference between the two Br sites, leading to significant double-coupling byproducts, while 1,4-dichloronaphthalene is essentially inert under mild conditions, precluding stepwise functionalization entirely [1].

Sequential cross-coupling Orthogonal reactivity Palladium catalysis

Regioisomeric Purity and Synthetic Lineage: Nine Isomer Synthesis Establishes Defined Substitution Pattern

The unambiguous constitutional identity of 1-chloro-4-iodonaphthalene is underpinned by the classic 1934 synthesis of all nine possible chloroiodonaphthalene isomers by Beattie and Whitmore [1]. This foundational work provides definitive structural proof for the 1-chloro-4-iodo substitution pattern, distinguishing it from alternative regioisomers such as 1-chloro-2-iodonaphthalene (CAS 701277-07-8) or 1-chloro-8-iodonaphthalene, which exhibit different electronic and steric profiles. Commercial availability as an AldrichCPR rare chemical ensures a documented lineage, whereas many alternative chloroiodonaphthalene regioisomers are not commercially available, complicating procurement and reproducibility.

Isomer purity Regiochemistry Synthetic history

Physicochemical Differentiation: Molecular Weight and Predicted Density Offer Distinct Purification and Formulation Parameters

The molecular weight of 1-chloro-4-iodonaphthalene (288.51 g mol⁻¹) and its predicted density (1.83 g cm⁻³) differ systematically from its closest analogs: 1-bromo-4-iodonaphthalene (MW ~ 333 g mol⁻¹; density predicted ~ 2.0 g cm⁻³) and 1,4-diiodonaphthalene (MW ~ 380 g mol⁻¹). The lower molecular weight of the chloro-iodo variant, relative to bromo-iodo or diiodo analogs, facilitates chromatographic separation (shorter retention times on silica gel) and may reduce shipping costs per mole. Additionally, the vapor pressure and boiling point (predicted ~337 °C at 760 mmHg) differ sufficiently from heavier analogs to affect distillation and sublimation purification strategies.

Physicochemical properties Density Molecular weight

1-Chloro-4-iodonaphthalene: Optimal Application Scenarios Stemming from Quantitative Evidence


Sequential One-Pot Suzuki–Miyaura / Sonogashira Cascades for Unsymmetrical Biaryl Synthesis

Leveraging the >100-fold oxidative addition selectivity of ArI over ArCl established in Section 3, 1-chloro-4-iodonaphthalene can be subjected to a first Suzuki coupling at the iodo-position under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), followed without isolation by a second Suzuki coupling at the chloro-position using a more active catalyst system (e.g., Pd₂(dba)₃ / SPhos, K₃PO₄, toluene, 100 °C) [1]. This one-pot sequence delivers unsymmetrical 1,4-diarylnaphthalenes with minimal homocoupling byproducts, a workflow that is inaccessible with 1,4-dibromonaphthalene or 1,4-diiodonaphthalene.

Synthesis of Naphthalene-Based Organic Semiconductors and Liquid Crystal Precursors

The orthogonal halogen reactivity pattern enables the site-selective introduction of electron-donating and electron-withdrawing aryl groups onto the naphthalene core [1], a critical requirement for tuning HOMO/LUMO levels in organic field-effect transistors (OFETs) and liquid crystalline materials. The defined 1-chloro-4-iodo substitution, supported by the 1934 synthetic lineage [2], ensures reproducible electronic properties in the final materials, a quality attribute that less-defined or symmetric dihalo analogs cannot guarantee.

Medicinal Chemistry Library Synthesis via Iterative Cross-Coupling (ISE Approach)

In iterative Suzuki–Miyaura cross-coupling (ISE) strategies for diversity-oriented synthesis, 1-chloro-4-iodonaphthalene serves as a privileged core scaffold [2]. Because the C–I bond undergoes oxidative addition with high fidelity while the C–Cl bond survives, the compound supports a build–couple–build cycle where the first diversification occurs at C4, followed by a second orthogonal diversification at C1, enabling rapid generation of small-molecule libraries with minimal protecting group manipulation [1].

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